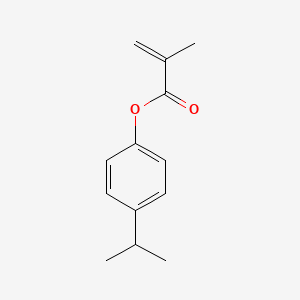![molecular formula C29H40O4 B14353183 2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)- CAS No. 93378-31-5](/img/structure/B14353183.png)
2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features two benzodioxole rings connected through a spiro carbon, with four tert-butyl groups attached at specific positions. The presence of these bulky tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide . This reaction proceeds under specific conditions, leading to the formation of the desired spiro compound. The reaction mechanism involves the formation of a spirocyclic intermediate, which is then stabilized by the bulky tert-butyl groups.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of tert-butyl groups can influence substitution reactions, often requiring specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzodioxole compounds. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with unique properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows for unique electronic interactions, which can influence its reactivity and binding properties. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound features a spiro center and is used in similar applications, particularly in materials science.
1,3,2-Dioxaborole, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis: Another spirocyclic compound with unique electronic properties.
Uniqueness
What sets 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- apart is its specific combination of benzodioxole rings and tert-butyl groups. This combination provides unique steric and electronic properties, making it particularly useful in specialized applications in chemistry, biology, and materials science.
Propriétés
| 93378-31-5 | |
Formule moléculaire |
C29H40O4 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
4,4',7,7'-tetratert-butyl-2,2'-spirobi[1,3-benzodioxole] |
InChI |
InChI=1S/C29H40O4/c1-25(2,3)17-13-14-18(26(4,5)6)22-21(17)30-29(31-22)32-23-19(27(7,8)9)15-16-20(24(23)33-29)28(10,11)12/h13-16H,1-12H3 |
Clé InChI |
FCLCDPKMFPYZKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC3(O2)OC4=C(C=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

